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molecular formula C11H11NO B8289836 3-(5-Methylfuran-3-yl)aniline

3-(5-Methylfuran-3-yl)aniline

Cat. No. B8289836
M. Wt: 173.21 g/mol
InChI Key: LOESFYXDHTUCQF-UHFFFAOYSA-N
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Patent
US08415479B2

Procedure details

500 mg (3.1 mmol) of 4-bromo-2-methylfuran was dissolved in 12 mL of toluene, and then 3 mL of methanol, 638 mg (4.7 mmol) of m-aminophenyl boronic acid, and 3 mL of 2M aqueous sodium carbonate solution were added thereto. Subsequently, 180 mg (0.16 mmol) of triphenylphosphine palladium was added, and the mixture was stirred at 100° C. for 17 hours. After cooling, anhydrous magnesium sulfate was added to the mixture, and the mixture was stirred. Filtration was then conducted, and the filtrate was condensed. The resulting product was separated and purified using silica gel column chromatography to give 3-(5-methylfuran-3-yl)aniline (yield: 52%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Three
Quantity
638 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:7])[O:5][CH:6]=1.[NH2:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO>[CH3:7][C:4]1[O:5][CH:6]=[C:2]([C:13]2[CH:14]=[C:9]([CH:10]=[CH:11][CH:12]=2)[NH2:8])[CH:3]=1 |f:2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(OC1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
638 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The resulting product was separated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1=CC(=CO1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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